2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,4-dimethylphenyl group and an acetamide group attached to a 4-fluorophenyl moiety.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . This suggests that these compounds may have good bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of 2,4-dimethylphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Acetamide Formation: The piperazine derivative is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular pathways and receptor interactions.
Medicine: Investigated for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide
Uniqueness
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of both the 2,4-dimethylphenyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHFVHHEYTXLKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.